

# Technical Support Center: Addressing Pruritus as a Side Effect of FXR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986318 |           |
| Cat. No.:            | B15144742  | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address pruritus as a side effect of Farnesoid X Receptor (FXR) agonists.

## **Frequently Asked Questions (FAQs)**

Q1: What is the underlying mechanism of FXR agonist-induced pruritus?

A1: The precise mechanism is not fully elucidated, but evidence suggests it is a class effect of FXR agonism. The leading hypothesis is that direct activation of FXR in hepatocytes leads to the production and release of one or more pruritogens (itch-inducing substances).

Several signaling pathways are implicated:

- Interleukin-31 (IL-31): FXR agonists have been shown to increase the expression of IL-31 in hepatocytes.[1][2] IL-31 is a known pruritogen that activates sensory neurons.[3] Clinical data shows a correlation between serum IL-31 levels and pruritus severity in patients treated with FXR agonists.[3][1]
- Bile Acids and their Receptors: While FXR agonists can reduce overall serum bile acid levels, they may alter the composition of the bile acid pool, potentially increasing the concentration of specific pruritogenic bile acids.[1][4][5] These bile acids can then activate receptors on sensory neurons, such as Mas-related G protein-coupled receptor X4 (MRGPRX4) and TGR5, leading to the sensation of itch.[1][4][5][6][7]



Autotaxin-Lysophosphatidic Acid (LPA) Pathway: Increased levels of autotaxin and its
product, LPA, have been linked to cholestatic pruritus.[8][9][10][11] While some studies
suggest FXR agonism does not alter autotaxin levels, this pathway remains an area of
investigation.[3]

Q2: Is pruritus a common side effect for all FXR agonists?

A2: Yes, pruritus has been reported as a common, dose-dependent adverse event for both steroidal (e.g., obeticholic acid) and non-steroidal (e.g., cilofexor, tropifexor) FXR agonists, suggesting it is a class-wide effect.[12][13][14]

Q3: How is FXR agonist-induced pruritus typically managed in clinical trials?

A3: Management strategies in clinical trials often involve a stepwise approach:

- Dose Reduction or Interruption: Reducing the dose of the FXR agonist is often the first step and can significantly alleviate symptoms.[14]
- Symptomatic Treatment: Medications such as bile acid sequestrants (e.g., cholestyramine) and antihistamines are commonly used.[14]
- Discontinuation: In cases of severe, refractory pruritus, discontinuation of the FXR agonist may be necessary.[15][14]

## **Troubleshooting Guides**

Problem 1: Unexpectedly high incidence or severity of pruritus in an animal model.



| Possible Cause                                                 | Troubleshooting Step                                                                                                                                                                                                   |  |  |
|----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Incorrect dose or administration of FXR agonist.               | Verify the dose calculation and administration protocol. Ensure the vehicle is appropriate and does not induce irritation.                                                                                             |  |  |
| Animal model is particularly sensitive to pruritus.            | Consider using a different mouse strain. ICR mice, for example, are known to be highly responsive to various pruritogenic stimuli.[16]                                                                                 |  |  |
| Subjective and inconsistent assessment of scratching behavior. | Implement a standardized and objective method for quantifying scratching. This can include automated detection systems or detailed manual scoring of video recordings, noting bout frequency and duration.[17][18][19] |  |  |
| Environmental factors.                                         | Ensure the housing environment is controlled for temperature and humidity, as dry conditions can exacerbate skin irritation.                                                                                           |  |  |

Problem 2: Difficulty in differentiating between FXR agonist-induced pruritus and cholestatic pruritus in an experimental model.



| Possible Cause                                           | Troubleshooting Step                                                                                                                                                                                                                                                                     |
|----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Confounding effects of the cholestasis induction method. | If using a surgical model like bile duct ligation, be aware that this itself induces severe cholestasis and pruritus. A chemical induction model (e.g., with ANIT) might offer a different profile. Consider a non-cholestatic model to specifically study FXR agonist-induced pruritus. |
| Overlapping signaling pathways.                          | Measure and compare the levels of key pruritogens (IL-31, specific bile acids, LPA) in both the cholestatic and FXR agonist-treated groups. This can help dissect the primary drivers of pruritus in each condition.[8][10]                                                              |
| Lack of a specific biomarker.                            | While no single biomarker is definitive, a significant increase in IL-31 following FXR agonist administration in a non-cholestatic model would strongly suggest a direct druginduced effect.[3][1][2]                                                                                    |

# **Quantitative Data Summary**

Table 1: Incidence of Pruritus in Clinical Trials of FXR Agonists



| FXR<br>Agonist                      | Trial/Study                | Dose                                    | Incidence<br>of Pruritus            | Discontinua<br>tion due to<br>Pruritus | Reference |
|-------------------------------------|----------------------------|-----------------------------------------|-------------------------------------|----------------------------------------|-----------|
| Obeticholic<br>Acid                 | POISE<br>(Phase 3,<br>PBC) | 5-10 mg<br>(titration)                  | 56%                                 | 1%                                     | [14]      |
| 10 mg                               | 68%                        | 10%                                     | [14]                                |                                        |           |
| REGENERAT<br>E (Phase 3,<br>NASH)   | 25 mg                      | Most frequent side effect               | Not specified                       | [20]                                   |           |
| Phase 2<br>(PSC)                    | 5-10 mg                    | 67%                                     | Not specified                       | [21]                                   |           |
| Cilofexor                           | Phase 3<br>(PSC)           | 100 mg                                  | 49%                                 | Not specified                          | [22]      |
| Phase 2<br>(PSC, non-<br>cirrhotic) | 30 mg & 100<br>mg          | Did not exacerbate pruritus vs. placebo | 2% (double-<br>blind), 11%<br>(OLE) | [23][24]                               |           |
| Phase 1b<br>(PSC,<br>cirrhotic)     | 30-100 mg<br>(escalating)  | 72.7%                                   | 0%                                  | [25]                                   |           |
| Tropifexor                          | Phase 2<br>(NASH)          | 140 μg                                  | 52%                                 | Not specified                          | [12]      |
| 200 μg                              | 69%                        | Not specified                           | [12]                                |                                        |           |
| Phase 2<br>(PBC)                    | 150 μg                     | More<br>frequent than<br>placebo        | 3 patients                          | [26]                                   |           |
| TANDEM<br>(Phase 2b,<br>NASH)       | 140 μg                     | 40%                                     | Not specified                       | [27]                                   | -         |



# **Experimental Protocols**Assessment of Scratching Behavior in Mice

Objective: To quantify pruritus-related scratching behavior in mice following administration of an FXR agonist.

#### Methodology:

- Acclimatization: Individually house mice in observation chambers for at least 30 minutes before the experiment to allow them to acclimatize.
- Administration of Test Substance: Administer the FXR agonist or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
- Video Recording: Record the behavior of each mouse for a predefined period (e.g., 60 minutes) using a video camera positioned to have a clear view of the animal.
- Quantification of Scratching: A trained observer, blinded to the treatment groups, should analyze the video recordings.
  - A "scratching bout" is defined as one or more rapid movements of the hind paw towards the head, neck, or flank, ending with the paw being returned to the floor or licked.
  - Record the number of scratching bouts and the duration of each bout.[18]
  - Alternatively, automated systems using magnetic sensors or machine learning-based
     video analysis can be employed for more objective and continuous monitoring.[17][18][19]

### **Human Pruritus Assessment**

Objective: To quantitatively assess the severity of pruritus in human subjects participating in clinical trials of FXR agonists.

a) Visual Analog Scale (VAS)

Methodology:



- Instrument: Provide the subject with a 10 cm line, either horizontal or vertical, with "No itch" at one end (scored as 0) and "Worst imaginable itch" at the other end (scored as 10).[28][29] [30][31][32]
- Instruction: Ask the subject to mark a point on the line that best represents the intensity of their itch over a specified period (e.g., the last 24 hours).
- Scoring: Measure the distance in centimeters from the "No itch" end to the subject's mark.
   The score ranges from 0 to 10.
- Interpretation of Scores:

| 0 | 0: No | pruritus              |
|---|-------|-----------------------|
|   |       |                       |
| 0 |       | 0 - <4: Mild pruritus |

- ≥4 <7: Moderate pruritus</li>
- ≥7 <9: Severe pruritus</li>
- ≥9: Very severe pruritus[30]
- b) 5-D Itch Scale

#### Methodology:

- Instrument: Administer the 5-D Itch Scale questionnaire, which assesses five dimensions of pruritus: Duration, Degree, Direction, Disability, and Distribution.[33][34][35][36]
- Scoring: Each of the five domains is scored from 1 to 5. The total score is the sum of the scores from each domain, ranging from 5 (no pruritus) to 25 (most severe pruritus).[33][34]



Interpretation: A higher score indicates a greater impact of pruritus on the individual. This
scale is particularly useful for capturing the multidimensional nature of the itch experience.
[33][36]

# **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page

Caption: FXR agonist activation in hepatocytes can induce pruritus via IL-31 and altered bile acids.





Click to download full resolution via product page

Caption: Troubleshooting workflow for high pruritus in animal models.





#### Click to download full resolution via product page

Caption: Multiple pruritogens activate distinct receptors on sensory neurons to induce itch.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]

## Troubleshooting & Optimization





- 2. IL-31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TGR5 receptor mediates bile acid-induced itch and analgesia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 6. research.monash.edu [research.monash.edu]
- 7. The Bile Acid Receptor TGR5 Activates the TRPA1 Channel to Induce Itch in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid and atotaxin in patients with cholestasis and pruritus: Fine biology, anticipated discernment | Annals of Hepatology [elsevier.es]
- 9. elsevier.es [elsevier.es]
- 10. Lysophosphatidic acid is a potential mediator of cholestatic pruritus PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum autotaxin is increased in pruritus of cholestasis, but not of other origin, and responds to therapeutic interventions PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 15. IL-31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scratching behavior in various strains of mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term scratching analysis of mice using machine learning PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dissecting the precise nature of itch-evoked scratching PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Obeticholic Acid—A Pharmacological and Clinical Review [mdpi.com]
- 21. A randomized, placebo-controlled, phase II study of obeticholic acid for primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

## Troubleshooting & Optimization





- 22. Cilofexor in non-cirrhotic primary sclerosing cholangitis (PRIMIS): a randomised, double-blind, multicentre, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cilofexor in Patients With Compensated Cirrhosis Due to Primary Sclerosing Cholangitis: An Open-Label Phase 1B Study PMC [pmc.ncbi.nlm.nih.gov]
- 24. PRIMIS: design of a pivotal, randomized, phase 3 study evaluating the safety and efficacy of the nonsteroidal farnesoid X receptor agonist cilofexor in noncirrhotic patients with primary sclerosing cholangitis PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tropifexor plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study PMC [pmc.ncbi.nlm.nih.gov]
- 28. thekingsleyclinic.com [thekingsleyclinic.com]
- 29. Identify Itch Intensity Pruritus Symposium [pruritussymposium.de]
- 30. itchforum.net [itchforum.net]
- 31. Visual Analogue Scale: Evaluation of the Instrument for the Assessment of Pruritus | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 32. Visual analogue scale: evaluation of the instrument for the assessment of pruritus PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The 5-D itch scale: a new measure of pruritus PMC [pmc.ncbi.nlm.nih.gov]
- 34. L'échelle 5D-itch | SFNDT [sfndt.org]
- 35. Course of Itch Scales Pruritus Symposium [pruritussymposium.de]
- 36. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Technical Support Center: Addressing Pruritus as a Side Effect of FXR Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144742#addressing-pruritus-as-a-side-effect-of-fxr-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com